Aclidinium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

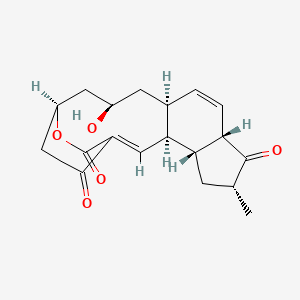

Aclidinium is a long-acting muscarinic antagonist used primarily as a bronchodilator for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is administered via inhalation and works by blocking the muscarinic receptors in the airways, leading to bronchodilation and improved airflow .

準備方法

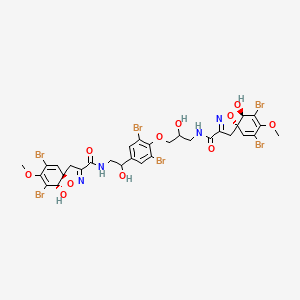

Synthetic Routes and Reaction Conditions: The synthesis of aclidinium bromide involves several key steps:

Acylation of Quinuclidinol: Quinuclidinol is acylated with methyl chlorooxoacetate to obtain an intermediate.

Hydrolysis and Esterification: The intermediate undergoes hydrolysis followed by esterification with 2-hydroxy-2,2-dithiophen-2-ylacetic acid.

Quaternization: The final step involves quaternization with methyl bromide to yield this compound bromide

Industrial Production Methods: Industrial production of this compound bromide focuses on optimizing yield and purity while minimizing impurities. The process involves controlled reaction conditions, purification steps, and quality control measures to ensure the final product meets pharmaceutical standards .

Types of Reactions:

Hydrolysis: this compound bromide undergoes rapid hydrolysis in the plasma, resulting in the formation of inactive metabolites.

Esterification: The synthesis involves esterification reactions to form the final compound.

Common Reagents and Conditions:

Reagents: Methyl chlorooxoacetate, 2-hydroxy-2,2-dithiophen-2-ylacetic acid, methyl bromide.

Conditions: Controlled temperature and pH conditions are essential for the successful synthesis of this compound bromide

Major Products:

科学的研究の応用

アクリジニウムには、いくつかの科学研究における応用があります。

作用機序

アクリジニウムは、ムスカリン受容体を特異的に標的とする、長時間作用性、競合的、可逆的な抗コリン薬です。 これは、類似の親和性で5つのすべてのムスカリン受容体サブタイプに結合します。気管支拡張効果は、平滑筋のM3受容体を介して媒介され、弛緩と気流の改善をもたらします。 アセチルコリン誘発性気管支収縮の予防は用量依存性であり、24時間以上持続します .

類似の化合物:

アクリジニウムの独自性:

アクリジニウムの独自の薬物動態プロファイルとその肺機能改善における有効性により、慢性閉塞性肺疾患の管理において貴重な選択肢となっています。

類似化合物との比較

Tiotropium: Another long-acting muscarinic antagonist used for COPD. .

Ipratropium: A short-acting muscarinic antagonist with a faster dissociation rate from muscarinic receptors compared to aclidinium

Uniqueness of this compound:

Rapid Hydrolysis: this compound undergoes rapid hydrolysis in the plasma, resulting in low systemic exposure and reduced risk of systemic side effects.

Bronchodilatory Activity: It provides sustained bronchodilation similar to tiotropium but with a faster onset of action

This compound’s unique pharmacokinetic profile and its effectiveness in improving lung function make it a valuable option for the management of chronic obstructive pulmonary disease.

特性

| Aclidinium is a long-acting, competitive, and reversible anticholinergic drug that is specific for the acetylcholine muscarinic receptors. It binds to all 5 muscarinic receptor subtypes to a similar affinity. Aclidinium's effects on the airways are mediated through the M3 receptor at the smooth muscle to cause bronchodilation. Prevention of acetylcholine-induced bronchoconstriction effects was dose-dependent and lasted longer than 24 hours. | |

CAS番号 |

727649-81-2 |

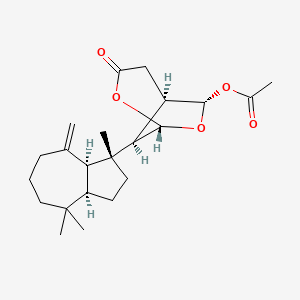

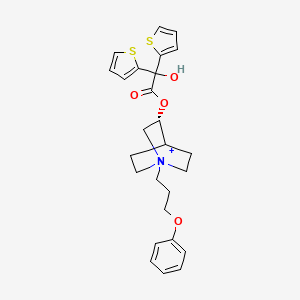

分子式 |

C26H30NO4S2+ |

分子量 |

484.7 g/mol |

IUPAC名 |

[(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |

InChI |

InChI=1S/C26H30NO4S2/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2/q+1/t20?,22-,27?/m0/s1 |

InChIキー |

ASMXXROZKSBQIH-VITNCHFBSA-N |

異性体SMILES |

C1C[N+]2(CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5 |

SMILES |

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5 |

正規SMILES |

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5 |

| 727649-81-2 | |

溶解性 |

Very slightly soluble |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1254188.png)